molecular formula C17H9NO4 B1208225 1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione

1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione

Cat. No. B1208225
M. Wt: 291.26 g/mol
InChI Key: PMLCEENQQZJEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione is a member of maleimides and a dibenzopyran.

Scientific Research Applications

  • Coordination Chemistry and Luminescence : The ligand 6-(3-methyl-1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione, related to the compound , demonstrates interesting coordination chemistry with Cu(I) and Zn(II). It exhibits yellow luminescence in its free form, suggesting potential applications in materials science and photoluminescence studies (Urdaneta et al., 2015).

  • Synthesis of Novel Heterocyclic Compounds : The compound's derivatives, such as 6-amino-5-cyano-2'-oxo-5'-phenyl-1',2'-dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3'-pyrroles], have been synthesized, showcasing its utility in creating new heterocyclic structures. These compounds have potential applications in pharmaceutical and chemical industries (Dmitriev et al., 2015).

  • Preparation of Various Heterocyclic Compounds : α-Oxoketene O, N-acetals, closely related to the compound of interest, are shown to be versatile starting materials for synthesizing a wide range of heterocyclic compounds. This illustrates the compound's relevance in the synthesis of diverse chemical structures (Ohta et al., 2002).

  • Green and Efficient Synthesis of Heterocycles : The compound and its derivatives are part of green synthesis processes producing biologically and pharmacologically significant heterocycles. This emphasizes its role in eco-friendly and efficient chemical syntheses (Mohebat et al., 2017).

  • Synthesis of Pyrano[2,3-c]pyrrole Derivatives : Research has also been conducted on the synthesis of pyrano[2,3-c]pyrrole-4,7-dione derivatives, further illustrating the compound's versatility in creating complex molecular structures (Vydzhak & Panchishin, 2008).

  • Antiproliferative and Antiprostate Cancer Activities : Some derivatives of this compound have shown promising antiproliferative and antiprostate cancer activities, indicating its potential in medicinal chemistry and oncology research (Mohareb & Abdo, 2022).

properties

Product Name

1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione

Molecular Formula

C17H9NO4

Molecular Weight

291.26 g/mol

IUPAC Name

1-(6-oxobenzo[c]chromen-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C17H9NO4/c19-15-7-8-16(20)18(15)10-5-6-12-11-3-1-2-4-13(11)17(21)22-14(12)9-10/h1-9H

InChI Key

PMLCEENQQZJEMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N4C(=O)C=CC4=O)OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione
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1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione
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1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione
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1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione
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Reactant of Route 6
1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione

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